

# Theoretical Properties of 1-Chloro-2,5-dimethylhexane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Chloro-2,5-dimethylhexane

Cat. No.: B13186641

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## Abstract

This technical guide provides a comprehensive overview of the predicted theoretical properties of **1-Chloro-2,5-dimethylhexane**. The document outlines key physicochemical characteristics, predicted spectral data (NMR, IR, Mass Spectrometry), and in silico ADME/Tox profiles. Methodologies for computational prediction are detailed to provide a framework for the generation and interpretation of these theoretical values. All quantitative data is presented in structured tables for clarity and comparative analysis. This guide is intended to serve as a foundational resource for researchers in chemistry and drug development.

## Introduction

**1-Chloro-2,5-dimethylhexane** is a halogenated alkane with the molecular formula C<sub>8</sub>H<sub>17</sub>Cl. As with many small molecules in the early stages of research and development, a thorough understanding of its chemical and biological properties is essential. Computational chemistry and in silico modeling provide powerful tools for predicting these properties, offering significant savings in time and resources by prioritizing experimental work. This guide details the theoretical prediction of physicochemical, spectral, and ADME/Tox properties of **1-Chloro-2,5-dimethylhexane**.

## Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are foundational to understanding its behavior. These properties are typically calculated based on its molecular structure.

### Data Presentation: Physicochemical Properties

Property	Predicted Value	Source / Method
IUPAC Name	1-chloro-2,5-dimethylhexane	LexiChem
Molecular Formula	C8H17Cl	-
Molecular Weight	148.67 g/mol	PubChem
Monoisotopic Mass	148.1018782 Da	PubChem
SMILES	CC(C)CCC(C)CCl	OEChem
InChIKey	FELAINIGXOLUHO-UHFFFAOYSA-N	InChI
XLogP3 (Octanol-Water Partition Coefficient)	3.8	PubChem
Topological Polar Surface Area (TPSA)	0 Å <sup>2</sup>	Cactvs
Hydrogen Bond Donor Count	0	Cactvs
Hydrogen Bond Acceptor Count	0	Cactvs
Rotatable Bond Count	4	Cactvs
Boiling Point (at 760 mmHg)	157.6 °C (estimate for 2-chloro-2,5-dimethylhexane)	Guidechem
Vapor Pressure (at 25°C)	3.54 mmHg (estimate for 2-chloro-2,5-dimethylhexane)	Guidechem
Density	0.862 g/cm <sup>3</sup> (estimate for 2-chloro-2,5-dimethylhexane)	Guidechem

Note: Some physical properties listed are for the isomer 2-chloro-2,5-dimethylhexane as a close approximation in the absence of specific data for the 1-chloro isomer.

## Predicted Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of chemical compounds. The following sections detail the methodologies for predicting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Chloro-2,5-dimethylhexane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide insights into the electronic environment of the hydrogen and carbon atoms, respectively, within the molecule.

### Experimental Protocols: NMR Spectrum Prediction

The prediction of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra is performed using specialized software that employs a combination of algorithms. A typical workflow is as follows:

- **Structure Input:** The molecular structure of **1-Chloro-2,5-dimethylhexane** is provided as a SMILES string (CC(C)CCC(C)CCl) or drawn in a chemical editor.
- **Algorithm Selection:** The prediction software utilizes one or more of the following algorithms:
  - HOSE (Hierarchically Ordered Spherical description of Environment) codes: This method describes the chemical environment of a given atom up to a certain number of bonds and compares it to a database of known structures with experimental data.
  - Machine Learning/Neural Networks: These models are trained on large datasets of experimental spectra to recognize patterns and predict chemical shifts for novel structures. [\[1\]](#)
  - Incremental Methods: This approach calculates chemical shifts based on the summation of empirical increments for different structural fragments.
- **Parameter Definition:** Experimental conditions such as the solvent (e.g.,  $\text{CDCl}_3$ ) and spectrometer frequency (e.g., 400 MHz for  $^1\text{H}$ ) are specified to refine the prediction.

- Spectrum Generation: The software calculates the chemical shifts ( $\delta$ ) in ppm and coupling constants (J) in Hz for each nucleus. The output is typically a table of values and a simulated spectrum.

Several software packages are available for this purpose, including ACD/NMR Predictor and Mnova NMRPredict.[\[1\]](#)[\[2\]](#)

#### Data Presentation: Predicted $^1\text{H}$ NMR Data (Illustrative)

Proton Environment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CH <sub>2</sub> Cl	3.4 - 3.6	Doublet of doublets	~6-8, ~10-12
-CH(CH <sub>3</sub> )-	1.8 - 2.0	Multiplet	-
-CH(CH <sub>3</sub> ) <sub>2</sub>	1.5 - 1.7	Multiplet	-
-CH <sub>2</sub> -	1.2 - 1.5	Multiplet	-
-CH(CH <sub>3</sub> )CH <sub>2</sub> -	1.1 - 1.3	Multiplet	-
-CH(CH <sub>3</sub> )-	0.9 - 1.0	Doublet	~6-7
-CH(CH <sub>3</sub> ) <sub>2</sub>	0.8 - 0.9	Doublet	~6-7

#### Data Presentation: Predicted $^{13}\text{C}$ NMR Data (Illustrative)

Carbon Environment	Predicted Chemical Shift ( $\delta$ , ppm)
-CH <sub>2</sub> Cl	45 - 50
-CH(CH <sub>3</sub> )-	35 - 40
-CH(CH <sub>3</sub> ) <sub>2</sub>	25 - 30
-CH <sub>2</sub> -	30 - 35
-CH(CH <sub>3</sub> )CH <sub>2</sub> -	20 - 25
-CH(CH <sub>3</sub> )-	15 - 20
-CH(CH <sub>3</sub> ) <sub>2</sub>	20 - 25

## Infrared (IR) Spectroscopy

Predicted IR spectra can identify the presence of specific functional groups and bonds based on their vibrational frequencies.

### Experimental Protocols: IR Spectrum Prediction

Computational IR spectrum prediction is typically achieved through quantum mechanical calculations.

- Molecular Geometry Optimization: The 3D structure of **1-Chloro-2,5-dimethylhexane** is first optimized to find its lowest energy conformation. This is commonly done using Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G\*).[\[3\]](#)
- Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule.
- Spectrum Generation: The output provides the vibrational frequencies (in  $\text{cm}^{-1}$ ) and their corresponding intensities. These are often scaled by an empirical factor to better match experimental data. Software such as Gaussian is widely used for these calculations.[\[4\]](#)

### Data Presentation: Predicted IR Absorption Peaks (Illustrative)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode Assignment
2960 - 2850	Strong	C-H (alkane) stretching
1470 - 1450	Medium	C-H bending
1380 - 1365	Medium	C-H bending (gem-dimethyl)
750 - 650	Strong	C-Cl stretching

## Mass Spectrometry (MS)

In silico fragmentation analysis predicts how a molecule will break apart in a mass spectrometer, which is key to determining its structure and molecular weight.

## Experimental Protocols: Mass Spectrum Fragmentation Prediction

The prediction of mass spectra involves simulating the ionization and subsequent fragmentation of the molecule.

- **Structure Input:** The molecular structure is provided to the prediction tool.
- **Ionization Simulation:** The molecular ion (e.g.,  $[M]^{+}\bullet$ ) is generated in silico.
- **Fragmentation Modeling:** A set of fragmentation rules based on established chemical principles (e.g., cleavage at branched carbons, loss of the halogen) is applied recursively to the parent ion and subsequent fragments. The relative stability of the resulting carbocations often dictates the most abundant peaks.
- **Spectrum Generation:** The tool generates a list of predicted fragment mass-to-charge ratios ( $m/z$ ) and their relative intensities. Web-based tools and specialized software can perform these predictions.[\[5\]](#)

## Data Presentation: Predicted Mass Spectrum Fragments (Illustrative)

<b>m/z</b>	<b>Predicted Relative Intensity</b>	<b>Possible Fragment Identity</b>
148/150	Low	$[C_8H_{17}Cl]^{+}\bullet$ (Molecular ion with $^{35}Cl/^{37}Cl$ isotopes)
113	Medium	$[C_8H_{17}]^{+}$ (Loss of $Cl\bullet$ )
99	Medium	$[C_7H_{15}]^{+}$ (Loss of $-CH_2Cl$ )
57	High	$[C_4H_9]^{+}$ (tert-Butyl cation from cleavage)
43	High	$[C_3H_7]^{+}$ (Isopropyl cation from cleavage)

## Predicted ADME/Tox Profile

ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical in drug development. These can be predicted using Quantitative Structure-Activity Relationship (QSAR) models.

#### Experimental Protocols: ADME/Tox Prediction

QSAR models are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific property.

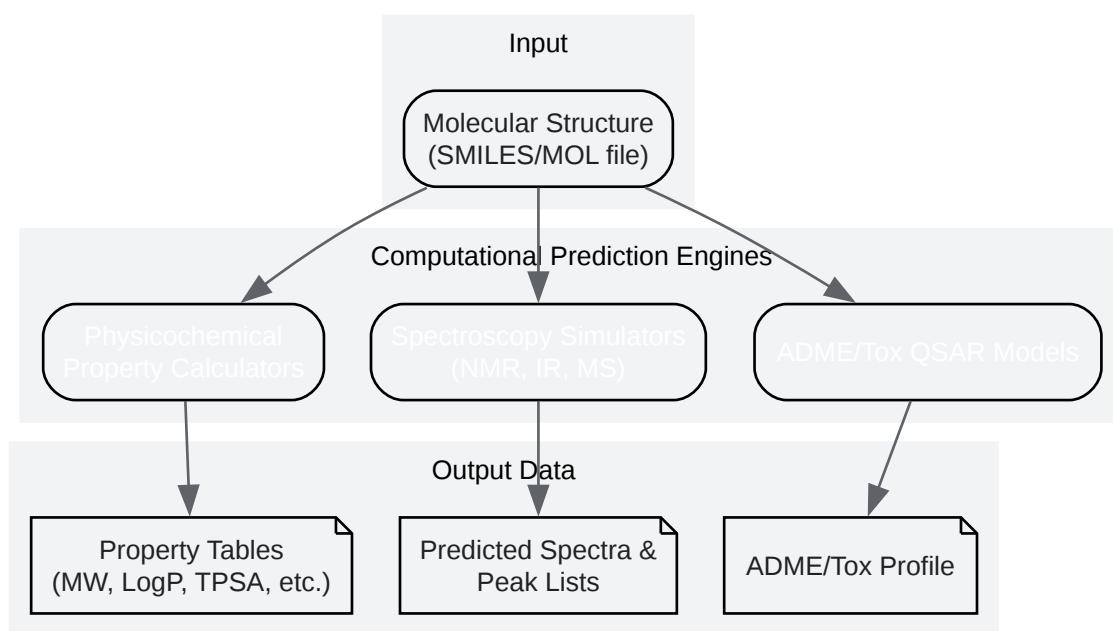
- Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, topological indices, 2D and 3D structural keys) are calculated for **1-Chloro-2,5-dimethylhexane**.
- Model Application: The calculated descriptors are used as input for pre-existing QSAR models. These models have been trained on large datasets of compounds with known experimental ADME/Tox data.
- Property Prediction: The model outputs a prediction for various ADME/Tox endpoints. This can be a quantitative value (e.g., for solubility) or a classification (e.g., mutagenic/non-mutagenic). Various software platforms, such as BIOVIA Discovery Studio or open-source tools, provide functionalities for these predictions.[\[6\]](#)

#### Data Presentation: Predicted ADME/Tox Properties

ADME/Tox Parameter	Predicted Value/Classification	Method
Absorption		
Human Intestinal Absorption	High	QSAR
Blood-Brain Barrier Penetration	Likely	QSAR
Distribution		
Plasma Protein Binding	Moderate to High	QSAR
Metabolism		
CYP2D6 Inhibition	Unlikely	QSAR
Excretion		
Aqueous Solubility	Low	QSAR
Toxicity		
Hepatotoxicity	Low Probability	QSAR
Mutagenicity (Ames Test)	Non-mutagenic	QSAR

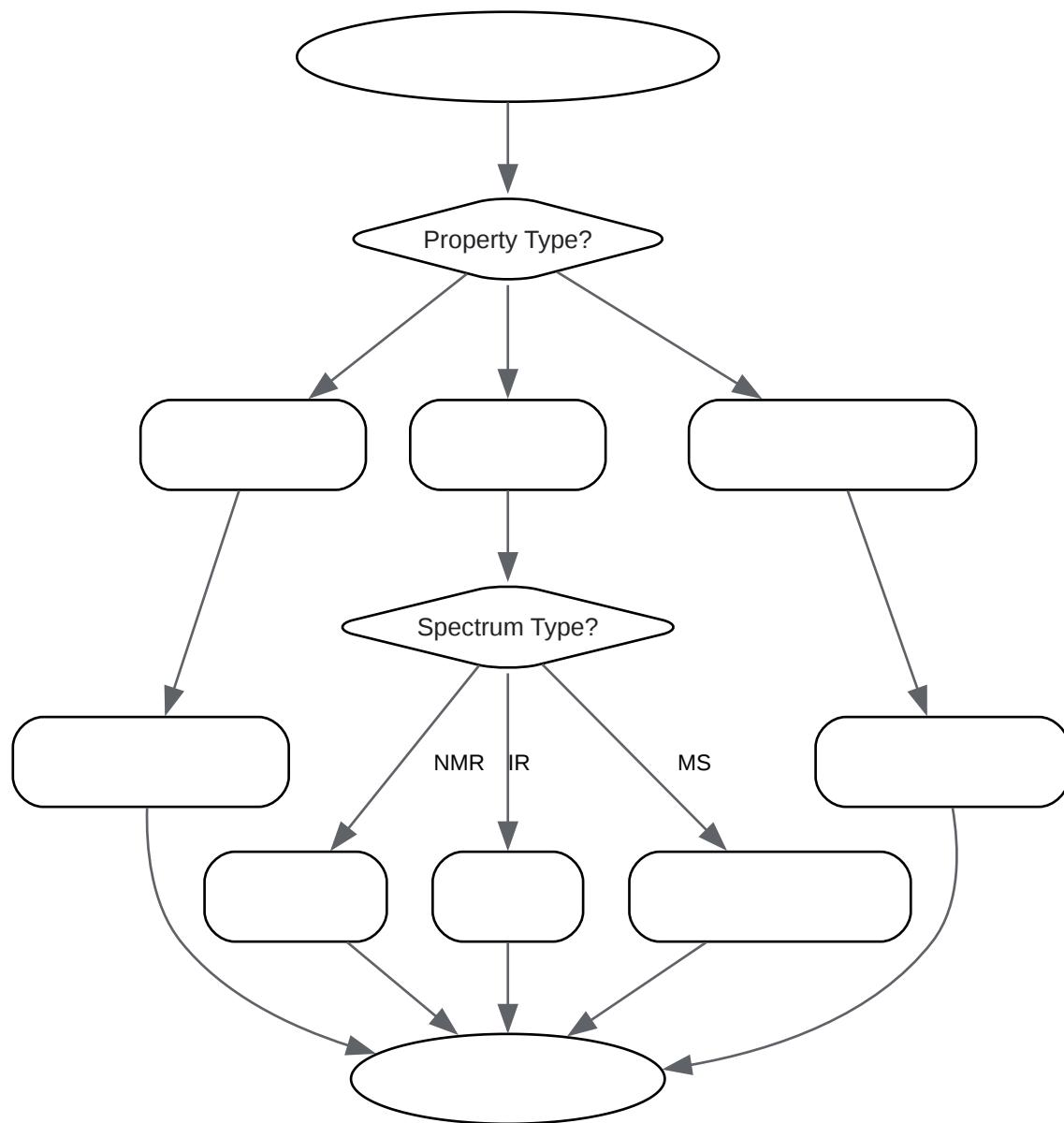
## Visualization of Prediction Workflows

The following diagrams illustrate the logical flow of the prediction processes described in this guide.



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Caption: General workflow for theoretical property prediction.



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Caption: Decision tree for selecting a prediction methodology.

## Conclusion

This guide provides a summary of the predicted theoretical properties of **1-Chloro-2,5-dimethylhexane** based on established computational methodologies. The presented data for physicochemical properties, spectroscopic characteristics, and ADME/Tox profiles serve as a valuable starting point for further research and experimental validation. The detailed protocols for in silico prediction offer a transparent framework for understanding the origin of these values

and for applying similar techniques to other molecules of interest. These theoretical predictions are instrumental in guiding efficient and targeted laboratory research in the fields of chemical synthesis and drug discovery.

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